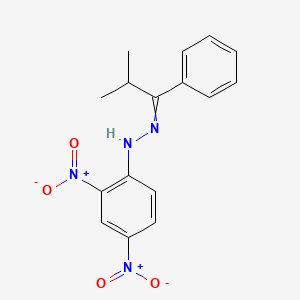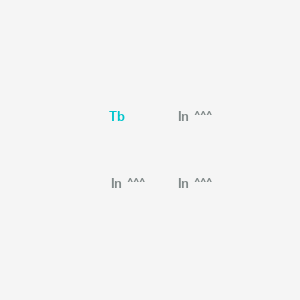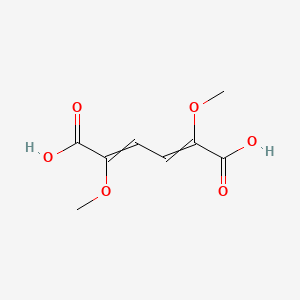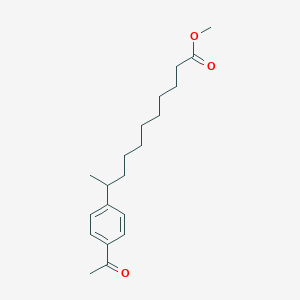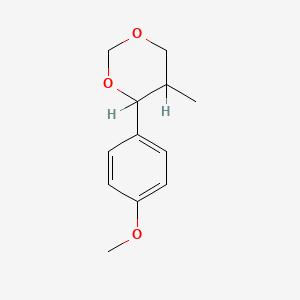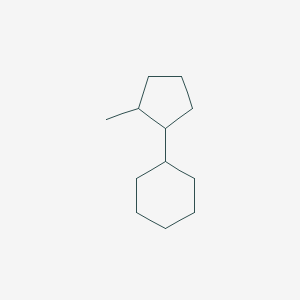
(2-Methylcyclopentyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylcyclopentyl)cyclohexane is an organic compound with the molecular formula C12H22 . It is a cycloalkane, which means it consists of carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a 2-methylcyclopentyl group. Cycloalkanes like this compound are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylcyclopentyl)cyclohexane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of benzene derivatives using catalysts such as platinum or palladium. This process involves the addition of hydrogen to the benzene ring, resulting in the formation of cyclohexane derivatives .
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of cyclohexane derivatives. The process involves the use of high-pressure hydrogen gas and metal catalysts to facilitate the hydrogenation reaction. This method is widely used due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Methylcyclopentyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexanol and cyclohexanone derivatives.
Reduction: Reduction reactions can convert cyclohexanone derivatives back to cyclohexane.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed:
Oxidation: Cyclohexanol, cyclohexanone
Reduction: Cyclohexane
Substitution: Halogenated cyclohexane derivatives
Applications De Recherche Scientifique
(2-Methylcyclopentyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Methylcyclopentyl)cyclohexane involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Cyclohexane: A simple cycloalkane with a six-membered ring.
Methylcyclopentane: A cycloalkane with a five-membered ring and a methyl group.
Cyclopentane: A cycloalkane with a five-membered ring.
Uniqueness: (2-Methylcyclopentyl)cyclohexane is unique due to its specific ring structure and substitution pattern. The presence of both cyclohexane and cyclopentane rings in the same molecule imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
5405-90-3 |
|---|---|
Formule moléculaire |
C12H22 |
Poids moléculaire |
166.30 g/mol |
Nom IUPAC |
(2-methylcyclopentyl)cyclohexane |
InChI |
InChI=1S/C12H22/c1-10-6-5-9-12(10)11-7-3-2-4-8-11/h10-12H,2-9H2,1H3 |
Clé InChI |
XCXDPWLAQJIWCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC1C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


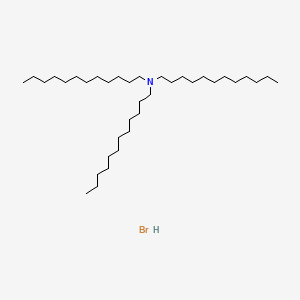
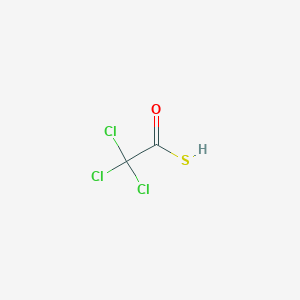
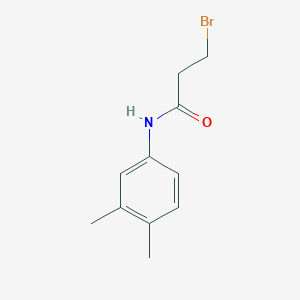
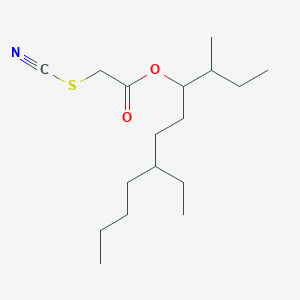
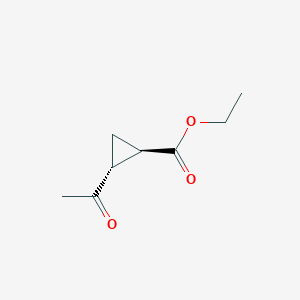
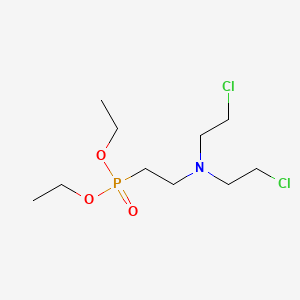
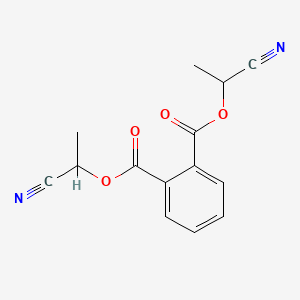
![Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione](/img/structure/B14727504.png)
